molecular formula C17H18N4O2 B2521642 Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate CAS No. 1624260-37-2

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

Cat. No.: B2521642
CAS No.: 1624260-37-2
M. Wt: 310.357
InChI Key: JUNYLBOAWFCONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is a complex organic compound that features a pyrimidine ring fused with an indole structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both pyrimidine and indole moieties suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. The indole structure may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-(dimethylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is unique due to the combination of the pyrimidine and indole rings, which may confer distinct pharmacological properties. This structural uniqueness makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

ethyl 2-[2-(dimethylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-4-23-16(22)11-5-6-13-12(9-11)10-15(19-13)14-7-8-18-17(20-14)21(2)3/h5-10,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNYLBOAWFCONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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